4-(4-氯苯基)-3-氧代丁腈

描述

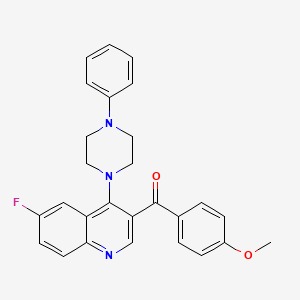

Synthesis Analysis

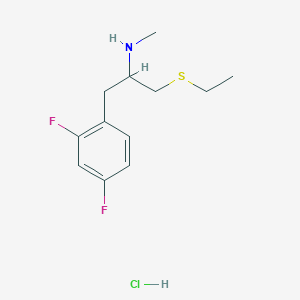

4-(4-Chlorophenyl)-3-oxobutanenitrile is synthesized through the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride. The product's identification is facilitated by isolating its 2-phenylhydrazone and dimethylaminomethylidene derivatives. These derivatives serve as versatile starting materials for synthesizing a variety of polyfunctionally substituted heterocycles, showcasing the compound's utility in producing complex organic structures (Khalik, 1997).

Molecular Structure Analysis

A study using DFT and TD-DFT/PCM calculations provided detailed insights into the molecular structure of 4-(4-Chlorophenyl)-3-oxobutanenitrile derivatives. The research explored structural parameters, spectroscopic characterization, and NLO properties, concluding significant potential for biological applications and corrosion inhibition. The charge distributions from Mulliken population, NBA, and MEP analyses were correlated with calculated results, emphasizing the compound's structural stability and reactivity descriptors (Wazzan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-(4-Chlorophenyl)-3-oxobutanenitrile were investigated through the synthesis of novel pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines. This work demonstrates the compound's versatility in forming complex heterocyclic systems, highlighting its significant reactivity and utility in organic synthesis (Khalik, 1997).

Physical Properties Analysis

The physical properties, particularly spectroscopic features like FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra, have been thoroughly analyzed. These analyses offer insights into the vibrational wavenumbers, charge transfer mechanisms, and hyperpolarizability, enhancing the understanding of the compound's physical characteristics and potential applications in materials science (Wazzan et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(4-Chlorophenyl)-3-oxobutanenitrile, including its global and local reactivity descriptors, were delineated through computational studies. These properties are critical for assessing the compound's stability, electronic interactions, and potential as a precursor for synthesizing more complex organic molecules (Wazzan et al., 2016).

科学研究应用

新化合物的合成

4-(4-氯苯基)-3-氧代丁腈及其衍生物被用于合成各种化合物。 Khalik(1997)描述了使用4-苯基-3-氧代丁腈衍生物合成新的吡唑并[1,5-a]嘧啶和吡唑并[5,1-c]-1,2,4-三嗪 (Khalik, 1997)。同样,Han等人(2015)展示了使用2-芳基亚亚甲基-3-氧代丁腈衍生物合成11-甲基-3,8-二取代-12-芳基-3,4,7,8,9,12-六氢-1H-咯啉[2,3-b]喹啉-1,10(2H)-二酮衍生物 (Han et al., 2015)。

光谱和结构分析

对4-(4-氯苯基)-3-氧代丁腈衍生物的结构和光谱特性进行了研究。 Wazzan等人(2016)使用DFT和TD-DFT/PCM计算对某些4-(4-氯苯基)-3-氧代丁腈衍生物的分子结构、光谱表征、NLO和NBO分析 (Wazzan, Al-Qurashi, & Faidallah, 2016)。

抗菌和抗

属性

IUPAC Name |

4-(4-chlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)7-10(13)5-6-12/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZKZQULSHJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)

![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)